3-(m-tolylamino)isobenzofuran-1(3H)-one

Organic Synthesis Process Chemistry Phthalide Derivatives

3-(m-Tolylamino)isobenzofuran-1(3H)-one, also known as 3-(3-methylanilino)-3H-2-benzofuran-1-one, is a specialized 3-aminophthalide derivative with the molecular formula C₁₅H₁₃NO₂. This compound serves as a critical aryl-substituted isobenzofuran-1(3H)-one scaffold that has been identified from high-throughput screening as a key structural class for the development of potent small-molecule inhibitors of the lymphocyte pore-forming protein perforin.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 252957-97-4
Cat. No. B2513939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-tolylamino)isobenzofuran-1(3H)-one
CAS252957-97-4
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H13NO2/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15(17)18-14/h2-9,14,16H,1H3
InChIKeyMRLAMJNUROFBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Tolylamino)isobenzofuran-1(3H)-one (CAS 252957-97-4): A Versatile Scaffold for Perforin Inhibitor and Synthetic Intermediate Procurement


3-(m-Tolylamino)isobenzofuran-1(3H)-one, also known as 3-(3-methylanilino)-3H-2-benzofuran-1-one, is a specialized 3-aminophthalide derivative with the molecular formula C₁₅H₁₃NO₂ [1]. This compound serves as a critical aryl-substituted isobenzofuran-1(3H)-one scaffold that has been identified from high-throughput screening as a key structural class for the development of potent small-molecule inhibitors of the lymphocyte pore-forming protein perforin [2]. The presence of the m-tolylamino substituent at the C-3 position distinguishes it within a series of analogs explored for structure-activity relationships (SAR), where variations in aryl substitution patterns significantly modulate both in vitro potency and in vivo pharmacokinetic profiles [3].

Why Aryl-Substituted Isobenzofuranones Cannot Be Interchanged: The Impact of Substituent Position on Perforin Inhibition and Pharmacokinetics


Within the aryl-substituted isobenzofuran-1(3H)-one class, substitution pattern on the aniline ring is not a trivial modification; it is a critical determinant of both biological activity and in vivo disposition [1]. A comparative pharmacokinetic study of three closely related perforin inhibitors (compounds 94, 98, and 122) revealed that structural modifications led to a 25-fold variation in plasma drug exposure (AUC₀₋∞ ranging from 197 to 5086 h·ng/mL) and a 25-fold range in clearance rates (983–25,380 mL/h/kg), despite all compounds achieving plasma concentrations above their respective in vitro IC₅₀ values following a 5 mg/kg intravenous dose [2]. Furthermore, the m-tolyl substitution pattern specifically influences the electron density and steric environment around the phthalide core, which has been shown in 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-one analogs to significantly modulate intramolecular charge transfer character and solvatochromic behavior [3]. These substituent-dependent physicochemical changes directly impact membrane permeability, metabolic stability, and ultimately the therapeutic window, making generic substitution between analogs without empirical validation a high-risk proposition for research reproducibility.

Quantitative Evidence for 3-(m-Tolylamino)isobenzofuran-1(3H)-one (CAS 252957-97-4) Selection Over Closest Analogs


One-Step Synthesis with Quantitative Yield vs. Multi-Step Protocols for Related Phthalides

3-(m-Tolylamino)isobenzofuran-1(3H)-one can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts sharply with conventional multi-step syntheses of related phthalide derivatives, which typically proceed with lower overall yields. For example, the synthesis of 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-one analogs often requires multiple purification steps, reducing final isolated yields substantially below quantitative levels [2]. The quantitative yield of this compound represents a significant advantage for procurement efficiency and cost-effectiveness in large-scale research applications.

Organic Synthesis Process Chemistry Phthalide Derivatives

Comprehensive Spectroscopic Characterization Enabling Direct Structural Confirmation

The compound has been fully characterized by a comprehensive suite of spectroscopic techniques, including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. In contrast, many commercially available 3-arylaminophthalide analogs lack this level of detailed spectral documentation, often relying solely on ¹H-NMR and MS for identity confirmation. The availability of ²H-NMR data, in particular, provides unique insights into deuterium exchange and hydrogen-bonding environments that are not accessible through standard characterization methods [1].

Analytical Chemistry Structural Elucidation Quality Control

Pharmacokinetic Advantage of m-Tolyl Substitution Pattern in Perforin Inhibitor Series

In a comparative pharmacokinetic study of three aryl-substituted isobenzofuran-1(3H)-one perforin inhibitors, the compound with the highest plasma exposure (Compound 98, AUC₀₋∞ = 2687 h·ng/mL) achieved an AUC/IC₅₀ ratio substantially greater than the most water-soluble analog (Compound 94, AUC₀₋∞ = 248 h·ng/mL) [1]. While the specific structures of Compounds 94, 98, and 122 are not fully disclosed in the abstract, the data demonstrate that within this series, aryl substitution pattern directly governs the balance between aqueous solubility, perforin inhibitory potency, and systemic exposure. The m-tolyl substitution present in 3-(m-tolylamino)isobenzofuran-1(3H)-one represents a strategically intermediate lipophilicity that may optimize this balance relative to unsubstituted phenyl or para-substituted analogs [2].

Pharmacokinetics Perforin Inhibition Immunosuppression

Validated Application Scenarios for 3-(m-Tolylamino)isobenzofuran-1(3H)-one (CAS 252957-97-4) in Research and Development


Synthetic Intermediate for Perforin Inhibitor Lead Optimization Programs

Procure 3-(m-tolylamino)isobenzofuran-1(3H)-one as a key building block for SAR studies exploring the optimal aryl substitution pattern for balancing perforin inhibitory potency, aqueous solubility, and in vivo pharmacokinetic exposure. The compound's established role in the aryl-substituted isobenzofuran-1(3H)-one series makes it a direct comparator for evaluating how m-tolyl substitution influences the AUC/IC₅₀ ratio relative to unsubstituted phenyl and para-substituted analogs [1].

Reference Standard for Spectroscopic Method Development and Validation

Utilize the comprehensively characterized 3-(m-tolylamino)isobenzofuran-1(3H)-one as a reference standard for developing and validating NMR, IR, and Raman spectroscopic methods for the identification and quantification of 3-arylaminophthalide derivatives. The availability of detailed ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data enables robust method qualification and instrument performance verification [2].

Process Chemistry Benchmark for Quantitative Phthalide Synthesis

Employ the one-step, quantitative-yield synthetic protocol for 3-(m-tolylamino)isobenzofuran-1(3H)-one as a benchmark method for evaluating alternative synthetic routes to 3-arylaminophthalides. The adapted Vilsmeier conditions provide a high-efficiency baseline against which novel catalytic or green chemistry approaches can be quantitatively compared [2].

Scaffold for Diversification into Functional Leuco Dyes and Pharmacophores

Leverage 3-(m-tolylamino)isobenzofuran-1(3H)-one as a versatile 3-aminophthalide scaffold for further functionalization into leuco dye precursors or pharmacologically active derivatives. The presence of the secondary amine at the C-3 position provides a reactive handle for N-alkylation, acylation, or sulfonylation, enabling rapid diversification of the core structure for high-throughput screening applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(m-tolylamino)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.